(Rac)-SCH 563705

CXCR2 antagonist GPCR binding radioligand displacement

SCH 563705 couples balanced dual CXCR2/CXCR1 antagonism (IC50: 1.3/7.3 nM) with robust, cross-species oral bioavailability (rat, mouse, monkey, dog). Versatile for ARDS/COPD inflammation models and high-sensitivity neutrophil chemotaxis assays (IC50=0.5 nM). Enables multi-species studies and PK/PD optimization without species-specific variability. Order high-purity, verified compound.

Molecular Formula C23H27N3O5
Molecular Weight 425.5 g/mol
CAS No. 473728-58-4
Cat. No. B1680915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-SCH 563705
CAS473728-58-4
SynonymsSCH-563705;  SCH 563705;  SCH563705.
Molecular FormulaC23H27N3O5
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
InChIInChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3/t15-/m1/s1
InChIKeyDGKQQEVYYPCMNE-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SCH 563705 (CAS 473728-58-4) Procurement Guide: Potent Oral Dual CXCR2/CXCR1 Antagonist


(Rac)-SCH 563705 is a potent, orally bioavailable dual antagonist of the C-X-C chemokine receptors CXCR2 and CXCR1 [1]. It is a small-molecule cyclobutenedione derivative (C23H27N3O5; MW 425.48) that exhibits sub-nanomolar to low nanomolar binding affinity for both human CXCR2 (IC50 = 1.3 nM, Ki = 1 nM) and CXCR1 (IC50 = 7.3 nM, Ki = 3 nM) [2]. The compound demonstrates high selectivity for CXCR2/CXCR1 over other chemokine receptors (>1000-fold) and shows cross-species activity against mouse CXCR2 (IC50 = 5.2 nM) [2][3]. It is supplied as a research-use-only chemical tool for investigating CXCR2/CXCR1 signaling in inflammation, immunology, and oncology research [1].

Why CXCR2/CXCR1 Antagonists Cannot Be Interchanged: SCH 563705 vs. Class Alternatives


Selecting SCH 563705 over alternative CXCR2 or CXCR1 antagonists requires consideration of three differentiating factors that preclude generic substitution: (1) Balanced dual antagonism—SCH 563705 potently inhibits both CXCR2 and CXCR1 with a selectivity ratio (CXCR2:CXCR1) of approximately 5.6:1 based on IC50 values, whereas many class comparators are either CXCR2-selective (e.g., Navarixin/SCH 527123) or CXCR1-preferring (e.g., Reparixin) [1]. (2) Functional chemotaxis potency—SCH 563705 exhibits differential inhibition of GRO-α-induced (CXCR2-mediated) versus IL-8-induced (CXCR1-mediated) neutrophil migration, with a 74-fold separation in functional IC50 values (0.5 nM vs. 37 nM) [1]. (3) Cross-species translatability—validated oral pharmacokinetic profiles across four preclinical species (rat, mouse, monkey, dog) support its use in translational research where species-specific receptor pharmacology may limit comparator utility [1][2].

Quantitative Differentiation Evidence: SCH 563705 (CAS 473728-58-4)


Binding Affinity Comparison: SCH 563705 vs. SB225002 at Human CXCR2

SCH 563705 exhibits sub-nanomolar binding affinity for human CXCR2 that is approximately 17-fold more potent than the widely used research tool SB225002. In CHO cell membranes expressing recombinant human CXCR2, SCH 563705 displaces [125I]IL-8 with an IC50 of 1.3 nM, compared to SB225002 which demonstrates an IC50 of approximately 22 nM for CXCR2 [1][2]. This difference in primary binding potency enables the use of lower compound concentrations in cell-based assays, potentially reducing off-target effects associated with higher micromolar dosing of less potent comparators.

CXCR2 antagonist GPCR binding radioligand displacement

Functional Chemotaxis: CXCR2-Mediated vs. CXCR1-Mediated Neutrophil Migration

SCH 563705 demonstrates a pronounced functional preference for inhibiting CXCR2-mediated neutrophil migration over CXCR1-mediated migration, with a 74-fold difference in potency. In human neutrophil chemotaxis assays, SCH 563705 inhibits GRO-α-induced migration (primarily CXCR2-driven) with an IC50 of 0.5 nM (against 30 nM GRO-α), whereas inhibition of IL-8-induced migration (dual CXCR1/CXCR2-driven) requires an IC50 of 37 nM (against 3 nM IL-8) [1]. This differential functional profile distinguishes SCH 563705 from compounds like Navarixin (SCH 527123), which exhibits a smaller functional separation (CXCR2 IC50 < 1 nM vs. CXCR1 IC50 ≈ 16-36 nM, approximately 16- to 36-fold difference) [2].

neutrophil chemotaxis functional selectivity inflammation

In Vivo Target Engagement: Dose-Dependent Elevation of Plasma CXCL1

Oral administration of SCH 563705 produces a dose-dependent elevation in plasma CXCL1 levels, a pharmacodynamic biomarker indicative of CXCR2 target engagement. In mice treated with 3-30 mg/kg p.o. SCH 563705, plasma CXCL1 concentrations increase in a dose-responsive manner [1]. This biomarker response provides a quantifiable in vivo readout that is not consistently reported for other CXCR2 antagonists such as Reparixin, which is primarily characterized by in vitro binding and chemotaxis data without comparable in vivo biomarker validation [2]. The ability to monitor plasma CXCL1 enables correlation of target occupancy with downstream functional outcomes (e.g., neutrophil reduction) within the same study.

pharmacodynamics target engagement in vivo biomarker

Arthritis Disease Model: Superior Efficacy of CXCR2/CXCR1 Antagonism vs. CCR2 Antagonism

In a mouse model of antibody-induced arthritis (ABIA), SCH 563705 treatment results in dose-dependent reduction of clinical disease scores and paw thickness measurements, whereas the CCR2 antagonist MK0812 produces no significant effect on arthritis severity [1]. Specifically, SCH 563705 administration decreases paw thickness and reduces inflammation, bone degradation, and cartilage degradation as assessed by histopathology [1]. This direct head-to-head pharmacological comparison establishes that CXCR2/CXCR1 antagonism with SCH 563705 is functionally more impactful than CCR2 antagonism in this arthritis model, providing a clear rationale for selecting a CXCR2/CXCR1 tool compound over CCR2-targeting alternatives for inflammatory arthritis research.

rheumatoid arthritis in vivo efficacy disease model

Multi-Species Oral Pharmacokinetics and Cross-Species Target Activity

SCH 563705 demonstrates good oral pharmacokinetic profiles across four preclinical species (rat, mouse, monkey, and dog) with demonstrated oral bioavailability [1][2]. Additionally, the compound potently inhibits mouse CXCR2 with an IC50 of 5.2 nM, enabling direct translation from in vitro human receptor pharmacology to in vivo mouse disease models without requiring surrogate tool compounds [1]. In contrast, alternative CXCR2 antagonists such as AZD5069 exhibit significant species selectivity (human CXCR2 IC50 = 1.6 nM vs. mouse CXCR2 IC50 = >10 μM, approximately 6,250-fold reduced potency in mouse), necessitating the use of separate tool compounds for murine in vivo studies [3]. This cross-species activity profile of SCH 563705 eliminates the confounding variable of compound switching when translating from human in vitro assays to mouse in vivo models.

oral bioavailability pharmacokinetics cross-species translation

Optimal Research Applications for SCH 563705 (CAS 473728-58-4)


In Vivo Murine Arthritis and Inflammation Models

SCH 563705 is validated for oral administration in antibody-induced arthritis (ABIA) models in BALB/c mice, with demonstrated dose-dependent reduction in clinical scores, paw thickness, and histopathological markers of inflammation and joint degradation [1]. The compound's nanomolar potency against mouse CXCR2 (IC50 = 5.2 nM) and good oral pharmacokinetic profile across multiple species make it suitable for repeated oral dosing studies evaluating CXCR2/CXCR1 pathway inhibition in chronic inflammation [1]. Target engagement can be monitored via plasma CXCL1 elevation (3-30 mg/kg p.o.) and peripheral blood Ly6G+ Ly6C+ neutrophil frequency reduction (50 mg/kg p.o.) [1].

Neutrophil Migration and Chemotaxis Assays (Human Primary Cells)

SCH 563705 provides a well-characterized tool for dissecting CXCR2-mediated versus CXCR1-mediated neutrophil chemotaxis. In human neutrophil migration assays, the compound inhibits GRO-α-induced (CXCR2) chemotaxis with an IC50 of 0.5 nM, and IL-8-induced (dual CXCR1/CXCR2) chemotaxis with an IC50 of 37 nM [1]. This 74-fold functional separation enables researchers to design concentration-response experiments that selectively interrogate CXCR2-driven migration (using 1-10 nM SCH 563705) versus complete pathway blockade (using >100 nM), providing finer pharmacological control than compounds with narrower functional windows [1].

Translational Studies Requiring Human-to-Mouse Pharmacological Continuity

For research programs that require seamless translation from human receptor pharmacology to murine in vivo efficacy models, SCH 563705 offers a significant advantage over highly species-selective CXCR2 antagonists. The compound's potency against mouse CXCR2 (IC50 = 5.2 nM) is within 4-fold of its human CXCR2 potency (IC50 = 1.3 nM), compared to >6,000-fold species selectivity observed with compounds like AZD5069 [1][2]. This enables the use of a single chemical probe across the entire discovery pipeline, from human in vitro target validation to mouse disease model efficacy testing, without introducing the confounding variable of switching to a structurally distinct surrogate tool compound [2].

CXCR2/CXCR1 vs. CCR2 Pathway Comparison Studies

SCH 563705 has been directly compared head-to-head with the CCR2 antagonist MK0812 in the same arthritis model, establishing a reference dataset for pathway selectivity studies. The original research demonstrates that CXCR2/CXCR1 antagonism (SCH 563705) produces significant therapeutic benefit, whereas CCR2 antagonism (MK0812) does not alter disease progression [1]. This established reference enables researchers to benchmark novel compounds or evaluate combination strategies against a well-documented comparative baseline, using the published histopathology and clinical scoring data as a control reference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-SCH 563705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.